N-{[2-(3-phenylpropanoyl)hydrazino]carbonothioyl}acetamide
Vue d'ensemble
Description
N-{[2-(3-phenylpropanoyl)hydrazino]carbonothioyl}acetamide, commonly known as PHA-848125, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
PHA-848125 inhibits the activity of cyclin-dependent kinases (CDKs), which are a family of enzymes that regulate the cell cycle. Specifically, PHA-848125 targets CDK2, CDK5, and CDK7, which are involved in various cellular processes such as DNA replication, transcription, and protein synthesis. By inhibiting CDK activity, PHA-848125 induces cell cycle arrest and apoptosis in cancer cells and reduces the aggregation of beta-amyloid and alpha-synuclein proteins in Alzheimer's and Parkinson's disease, respectively.
Biochemical and Physiological Effects:
The biochemical and physiological effects of PHA-848125 have been extensively studied in vitro and in vivo. In vitro studies have shown that PHA-848125 inhibits the proliferation of cancer cells, induces cell cycle arrest and apoptosis, and sensitizes cancer cells to chemotherapy and radiation therapy. In vivo studies have demonstrated that PHA-848125 inhibits tumor growth and reduces the size of tumors in animal models of cancer. Additionally, PHA-848125 has been shown to improve cognitive function and reduce the aggregation of beta-amyloid and alpha-synuclein proteins in animal models of Alzheimer's and Parkinson's disease, respectively.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using PHA-848125 in lab experiments include its specificity and potency in inhibiting CDK activity, its ability to sensitize cancer cells to chemotherapy and radiation therapy, and its potential therapeutic applications in various diseases. However, some limitations of using PHA-848125 in lab experiments include its potential toxicity and off-target effects, its limited solubility in aqueous solutions, and the need for further studies to determine its optimal dosage and administration route.
Orientations Futures
There are several future directions for the research and development of PHA-848125. One potential direction is to investigate its therapeutic applications in other diseases such as viral infections, autoimmune diseases, and cardiovascular diseases. Another direction is to develop more potent and selective CDK inhibitors based on the structure of PHA-848125. Additionally, further studies are needed to determine the optimal dosage and administration route of PHA-848125 and to evaluate its safety and efficacy in clinical trials.
Applications De Recherche Scientifique
PHA-848125 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, PHA-848125 has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been demonstrated to sensitize cancer cells to chemotherapy and radiation therapy. In Alzheimer's and Parkinson's disease research, PHA-848125 has been shown to inhibit the aggregation of beta-amyloid and alpha-synuclein proteins, respectively, which are the hallmarks of these diseases.
Propriétés
IUPAC Name |
N-[(3-phenylpropanoylamino)carbamothioyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-9(16)13-12(18)15-14-11(17)8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,17)(H2,13,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNVLPKBBGRUFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=S)NNC(=O)CCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24793095 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.